

Erythromycin A, B, C and Key Impurities Profile

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Compound Focus: Erythromycin Thiocyanate

CAS No.: 7704-67-8

Cat. No.: S604644

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The table below summarizes the core components and major known impurities of erythromycin, as cataloged by pharmaceutical reference standard suppliers [1].

Compound Name	CAS Number	Molecular Formula	Molecular Weight	Remarks
Erythromycin (A)	114-07-8	C ₃₇ H ₆₇ NO ₁₃	733.93	Active Pharmaceutical Ingredient (API) [1]
Erythromycin B	527-75-3	C ₃₇ H ₆₇ NO ₁₂	717.93	Congener and Impurity [1]
Erythromycin C	1675-02-1	C ₃₆ H ₆₅ NO ₁₃	719.9	Congener and Impurity [1]
Erythromycin - Impurity A (Erythromycin F)	82230-93-1	C ₃₇ H ₆₇ NO ₁₄	749.93	EP/Pharmacopeial Impurity [1]
Erythromycin - Impurity B (N-Demethylerythromycin A)	992-62-1	C ₃₆ H ₆₅ NO ₁₃	719.9	EP/Pharmacopeial Impurity [1]
Erythromycin - Impurity C (Erythromycin E)	41451-91-6	C ₃₇ H ₆₅ NO ₁₄	747.91	EP/Pharmacopeial Impurity [1] [2]
Erythromycin - Impurity D (Anhydroerythromycin A)	23893-13-2	C ₃₇ H ₆₅ NO ₁₂	715.91	EP/Pharmacopeial Impurity [1]

Compound Name	CAS Number	Molecular Formula	Molecular Weight	Remarks
Erythromycin - Impurity E (Erythromycin A Enol Ether)	33396-29-1	C37H65NO12	715.91	EP/Pharmacopeial Impurity [1]
Erythromycin - Impurity H (Erythromycin A 3"-N-oxide)	992-65-4	C37H67NO14	749.93	EP/Pharmacopeial Impurity [1]

Analytical Methodologies for Impurity Profiling

Robust, stability-indicating chromatographic methods are essential for separating and quantifying erythromycin and its impurities. The following validated High-Performance Liquid Chromatography (HPLC) method is representative of current approaches.

Stability-Indicating HPLC Method for Erythromycin Stearate Tablets [3]

- **Objective:** To separate and analyze Erythromycin, Erythromycin B, Erythromycin C, and nine other pharmacopeial impurities (A, B, C, D, E, F, H, I, M) in a single run.
- **Chromatographic Conditions:**
 - **Column:** Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)
 - **Mobile Phase:** Gradient elution with
 - **Mobile Phase A:** 0.4% ammonium hydroxide in water
 - **Mobile Phase B:** Methanol
 - **Flow Rate:** 1.0 mL/min
 - **Detection Wavelength:** 215 nm
 - **Column Temperature:** 65°C
 - **Injection Volume:** 10 μL
- **Sample Preparation:** Tablets are powdered and dissolved in a suitable solvent (e.g., methanol) to extract the API and its impurities for analysis.
- **Method Validation:** The method has been validated per ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness [3].

Alternative RP-HPLC Method for Tablets [4]

Another study developed a gradient Reverse-Phase HPLC method using a **Waters X-Terra RP 18 (250 mm x 4.6 mm, 3.5 μm)** column. The mobile phases were:

- **Mobile Phase A:** Phosphate buffer (pH 7.0) : Acetonitrile : Water (5:35:60, v/v)
- **Mobile Phase B:** Phosphate buffer (pH 7.0) : Water : Acetonitrile (5:45:50, v/v) This method also proved to be specific, linear, accurate, precise, and robust for quantifying impurities in erythromycin tablets [4].

Forced Degradation Studies and Stability Profile

Forced degradation studies are critical for elucidating the intrinsic stability of the drug substance and validating the stability-indicating power of the analytical method.

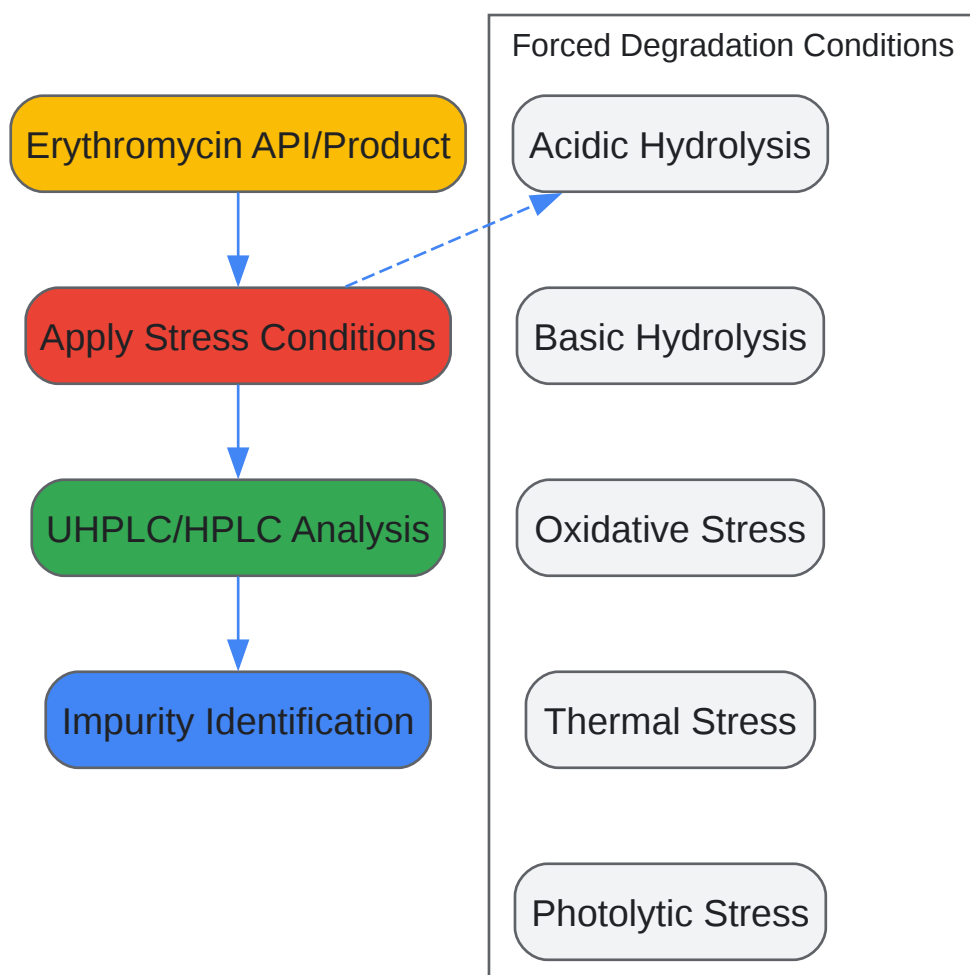
Experimental Protocol for Stress Studies [3]

- **Acidic Hydrolysis:** Expose the drug substance to a specific concentration of hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
- **Alkaline Hydrolysis:** Expose the drug substance to a specific concentration of sodium hydroxide (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
- **Oxidative Degradation:** Treat the drug substance with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
- **Thermal Degradation:** Subject the solid drug substance to high temperatures (e.g., 105°C) for an extended period.
- **Photolytic Degradation:** Expose the solid drug substance to controlled UV and visible light as per ICH guidelines.

Key Stability Findings for Erythromycin [3]

- **Significant Degradation** occurs under **acidic, basic, and oxidative** stress conditions.
- **Relative Stability** is observed under **thermal and photolytic** stress conditions.
- The degradation products formed under stress are successfully resolved from the main erythromycin peak and other known impurities, confirming the method's stability-indicating capability.

The following workflow diagrams the process from stress testing to impurity identification:



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Experimental workflow for impurity profiling from stress testing to identification.

Advanced Structural Elucidation of Impurities

Once impurities are separated and detected, advanced techniques are required for definitive structural confirmation.

1. Mass Spectrometry (UHPLC-HRMS/MS) [5]

- **Technique:** Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry.
- **Protocol:**
 - The degraded sample is injected into the UHPLC system to separate the impurities.

- The eluting compounds are introduced into the mass spectrometer via an electrospray ionization (ESI) source.
- Full-scan MS data provides the accurate molecular weight of the impurities and their potential elemental composition.
- Tandem MS/MS fragments the precursor ion, and the fragmentation pattern is analyzed to propose the chemical structure.
- **Application:** This technique was successfully used to characterize multiple degradation and process impurities in macrolide antibiotics like gamithromycin, a derivative of erythromycin [5].

2. Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

- **Technique:** A powerful method for determining the 3D structure and confirming the atomic connectivity of molecules.
- **Protocol:**
 - The impurity of interest is isolated from a large-scale stress study using preparative chromatography.
 - The purified compound is dissolved in a deuterated solvent.
 - A series of NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are performed.
 - The resulting spectra are interpreted to unambiguously confirm the chemical structure.
- **Application:** This is considered the gold standard for definitive structure elucidation, as was done to confirm the structure of a key degradation impurity (Imp 6) in a gamithromycin study [5].

Key Takeaways for Professionals

- **Comprehensive Impurity Landscape:** Erythromycin's profile is complex, containing multiple congeners (B, C) and a range of degradation products (Anhydro, Enol Ether, N-Oxide, etc.) that must be monitored [1].
- **Acid and Oxidative Sensitivity:** The molecule is particularly susceptible to degradation under acidic and oxidative conditions, which should be a primary consideration during formulation development and storage [3].
- **Established Analytical Tools:** Robust, stability-indicating HPLC methods with MS and NMR capabilities provide a complete toolkit for characterizing the impurity profile and ensuring product quality and regulatory compliance [5] [3].

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